molecular formula C8H9NO4 B1305388 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 247225-82-7

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1305388
CAS No.: 247225-82-7
M. Wt: 183.16 g/mol
InChI Key: GULJVXYSRVVACP-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 . It is also known as methyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not well-documented in the literature.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is used as a building block for various chemical compounds , suggesting that its targets could be diverse depending on the specific compounds it helps synthesize.

Mode of Action

It is known to be used in the synthesis of analogs of lucanthone, which have antitumor and bactericidal properties . This suggests that it may interact with its targets to inhibit tumor growth or kill bacteria, depending on the specific analog synthesized.

Biochemical Pathways

Given its use in the synthesis of antitumor and bactericidal compounds , it may be involved in pathways related to cell growth and division, as well as bacterial metabolism.

Pharmacokinetics

As a building block for various chemical compounds , its bioavailability and pharmacokinetic properties would likely depend on the specific compound it is used to synthesize.

Properties

IUPAC Name

4-(hydroxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-4-2-5(3-10)6(8(12)13)7(11)9-4/h2,10H,3H2,1H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULJVXYSRVVACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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